Ranatuerin 2C-RA1 peptide precursor is an antimicrobial peptide derived from the skin secretions of the golden crossband frog (Odorrana andersonii). This peptide belongs to the ranatuerin family, which is known for its broad-spectrum antimicrobial properties. The sequence of Ranatuerin 2C-RA1 is characterized by its unique amino acid composition, specifically designed to interact with microbial membranes, leading to their disruption and subsequent cell death. The peptide's structure includes a conserved 'rana box' motif that is crucial for its biological activity and stability .
Ranatuerin 2C-RA1 exhibits significant biological activities, including:
The synthesis of Ranatuerin 2C-RA1 can be achieved through several methods:
Ranatuerin 2C-RA1 has several potential applications:
Research on Ranatuerin 2C-RA1 has focused on understanding its interactions with various biological systems:
Ranatuerin 2C-RA1 shares structural and functional similarities with other antimicrobial peptides. Here are some notable comparisons:
| Compound Name | Source | Unique Features |
|---|---|---|
| Ranatuerin 2PLx | Rana palustris | Exhibits strong anticancer properties alongside antimicrobial action. |
| Brevinin | Various Rana species | Known for higher hemolytic activity compared to ranatuerins. |
| Magainin | African clawed frog | Broad-spectrum activity but less specificity than ranatuerins. |
| LL-37 | Human cathelicidin | Exhibits immunomodulatory effects in addition to antimicrobial properties. |
Ranatuerin 2C-RA1 is unique due to its specific amino acid sequence and the presence of the 'rana box', which enhances its stability and efficacy against microbial targets while maintaining lower hemolytic activity compared to some other peptides .
Ranatuerin 2C-RA1 peptide precursor is an antimicrobial peptide isolated from the skin secretions of Odorrana andersonii, a species of frog within the Ranidae family. First identified through molecular cloning and reverse-phase high-performance liquid chromatography (HPLC), it belongs to the ranatuerin family, which is characterized by a conserved "rana box" motif critical for biological activity. The peptide’s biosynthetic precursor includes a signal peptide, an acidic spacer, and a mature peptide segment, with the latter containing cysteine residues essential for disulfide bond formation.
Odorrana andersonii, commonly known as the golden crossband frog, is distributed across northeastern India, Myanmar, southwestern China, northern Thailand, Laos, and Vietnam. It inhabits shaded rocky streams and evergreen forests, often near agricultural areas. Despite threats from habitat loss and overexploitation for food, it is classified as "Least Concern" by the International Union for Conservation of Nature (IUCN).
Table 1: Taxonomic Classification of Odorrana andersonii
| Kingdom | Animalia |
| Phylum | Chordata |
| Class | Amphibia |
| Order | Anura |
| Family | Ranidae |
| Genus | Odorrana |
| Species | O. andersonii|
Amphibian skin secretions are rich in antimicrobial peptides (AMPs) that serve as a first-line defense against pathogens. These peptides evolved to disrupt microbial membranes while maintaining low hemolytic activity against host cells. Ranatuerins, including 2C-RA1, are part of this adaptation, with structural features such as cationic charge and hydrophobicity enabling selective targeting of pathogens. The "rana box" motif—a conserved sequence of six cysteine residues forming a cyclic domain—is a hallmark of ranatuerin peptides and contributes to their stability and activity.
The genomic organization of Ranatuerin 2C-RA1 peptide precursor reveals a sophisticated molecular architecture characteristic of amphibian antimicrobial peptide genes [1]. The complementary deoxyribonucleic acid structure demonstrates a typical organization pattern found in ranid frog antimicrobial peptide precursors, with the complete coding sequence encompassing approximately 200-300 base pairs [1] [2]. The gene structure exhibits variability in exon number, ranging from one to three exons depending on the specific genomic context and alternative splicing mechanisms [3].
Research on related ranatuerin family members indicates that the genomic organization can vary significantly between species, with some genes displaying simple single-exon structures while others present more complex multi-exon arrangements [3]. The Ranatuerin 2C-RA1 precursor gene follows this pattern, with evidence suggesting a compact genomic organization that facilitates efficient transcription and processing [1] [2].
The transcriptional elements include essential regulatory sequences within the five prime untranslated region and three prime untranslated region that control gene expression patterns [3]. The presence of a polyadenylation tail in the mature messenger ribonucleic acid transcript ensures stability and efficient translation of the precursor protein [3]. The genomic structure reflects evolutionary conservation among amphibian antimicrobial peptide genes, particularly in maintaining the functional domains essential for antimicrobial activity [2] [3].
| Feature | Characteristics | Functional Role |
|---|---|---|
| Total complementary deoxyribonucleic acid Length | ~200-300 base pairs | Complete precursor encoding |
| Number of Exons | 1-3 (species dependent) | Alternative splicing potential |
| Signal Peptide Coding Region | 66 base pairs | Endoplasmic reticulum targeting and translocation |
| Spacer Peptide Coding Region | 24-45 base pairs (variable) | Regulatory processing control |
| Mature Peptide Coding Region | 78 base pairs | Final bioactive peptide |
| Processing Sites | Classical lysine-arginine site | Propeptide convertase recognition |
| Polyadenylation Tail | Present in messenger ribonucleic acid | Messenger ribonucleic acid stability and translation |
| Transcriptional Elements | Five prime untranslated region and three prime untranslated region regions | Transcriptional regulation |
The signal peptide region of Ranatuerin 2C-RA1 peptide precursor consists of 22 amino acid residues, conforming to the highly conserved structure observed across amphibian antimicrobial peptide precursors [1] [4]. This amino-terminal domain functions as a hydrophobic leader sequence that directs the nascent peptide to the endoplasmic reticulum for co-translational translocation into the secretory pathway [4] [5].
The signal peptide exhibits typical characteristics of eukaryotic signal sequences, including a positively charged amino-terminal region followed by a hydrophobic core region and a polar carboxyl-terminal region containing the signal peptidase cleavage site [4] [5]. The hydrophobic core region comprises predominantly leucine and phenylalanine residues that facilitate interaction with the signal recognition particle and subsequent membrane insertion [6].
Analysis of the signal peptide cleavage site reveals the presence of small, uncharged amino acids at positions negative-3 and negative-1 relative to the cleavage site, consistent with the Ala-X-Ala rule for signal peptidase recognition [4] [6]. The cleavage occurs between the signal peptide and the mature precursor protein, generating the pro-peptide form that undergoes further processing [4].
The conservation of signal peptide length and composition across ranatuerin family members suggests critical functional importance in ensuring proper cellular localization and processing [1] [4]. Comparative analysis with other amphibian antimicrobial peptide precursors demonstrates that the 22-amino acid signal peptide represents an optimal length for efficient secretory pathway targeting while maintaining processing fidelity [5] [6].
| Domain Component | Amino Acid Composition | Length | Function |
|---|---|---|---|
| Amino-terminal region | Positively charged residues | 3-5 amino acids | Signal recognition particle binding |
| Hydrophobic core | Leucine, phenylalanine rich | 10-15 amino acids | Membrane insertion |
| Carboxyl-terminal region | Small, uncharged residues | 3-5 amino acids | Signal peptidase recognition |
| Cleavage site | Alanine-X-Alanine motif | 3 amino acids | Proteolytic processing |
The acidic spacer peptide domain represents a variable region positioned between the signal peptide and the mature antimicrobial peptide sequence [1] [7]. This domain typically spans 8-15 amino acid residues and is characterized by an abundance of acidic amino acids, particularly aspartic acid and glutamic acid residues [1] [7]. The acidic nature of this region creates a negatively charged environment that may play regulatory roles in peptide processing and maturation [7].
Research on amphibian antimicrobial peptide precursors indicates that the acidic spacer region serves multiple functional purposes beyond simple structural organization [7]. The high concentration of acidic residues may facilitate proper folding of the precursor protein and prevent premature activation of the antimicrobial peptide within the secretory granules [8] [7]. Additionally, the acidic environment may influence the activity of processing enzymes and regulate the timing of mature peptide release [8].
The length and composition of the acidic spacer domain exhibit considerable variation among ranatuerin family members, suggesting evolutionary adaptation to specific physiological requirements [7]. In Ranatuerin 2C-RA1, the spacer region maintains the characteristic acidic composition while displaying species-specific sequence variations [1] [7]. This variability may contribute to differences in processing kinetics and peptide stability among different amphibian species [7].
The acidic spacer peptide domain also contains potential regulatory elements that may influence gene expression and peptide processing [7]. The presence of specific amino acid motifs within this region may serve as recognition sites for cellular regulatory mechanisms that control antimicrobial peptide production in response to environmental stimuli [8] [7].
| Characteristic | Description | Functional Significance |
|---|---|---|
| Length | 8-15 amino acids | Variable processing regulation |
| Composition | Aspartic acid and glutamic acid rich | Negative charge maintenance |
| Location | Between signal and mature peptide | Structural organization |
| Variability | Species-specific sequences | Evolutionary adaptation |
| Processing role | Enzyme activity modulation | Temporal control |
| Folding influence | Precursor conformation | Proper maturation |
The propeptide convertase processing site in Ranatuerin 2C-RA1 peptide precursor features the classical lysine-arginine dipeptide motif that serves as the primary recognition sequence for endoproteolytic cleavage [1] [9]. This basic dipeptide represents the most conserved structural element across amphibian antimicrobial peptide precursors and is essential for generating the mature bioactive peptide [9] [10].
The lysine-arginine processing site is recognized by members of the propeptide convertase family, specifically propeptide convertase 1 and propeptide convertase 2, which are responsible for cleaving precursor proteins at basic amino acid residues [9] [10]. The cleavage occurs at the carboxyl-terminal side of the arginine residue, separating the amino-terminal pro-sequence from the mature antimicrobial peptide [9] [10].
Analysis of the amino acid context surrounding the lysine-arginine site reveals additional sequence elements that influence processing efficiency [9]. The presence of specific amino acids in the negative-4 to positive-2 positions relative to the cleavage site can significantly affect the rate and specificity of proteolytic processing [9] [10]. In Ranatuerin 2C-RA1, the processing site context appears optimized for efficient cleavage based on comparison with other successfully processed antimicrobial peptide precursors [9].
The propeptide convertase processing represents the critical step in antimicrobial peptide maturation, as incomplete or aberrant cleavage can result in reduced or eliminated biological activity [9] [10]. The high conservation of the lysine-arginine motif across diverse amphibian species underscores its fundamental importance in the antimicrobial peptide biosynthetic pathway [9] [8].
| Processing Element | Sequence Motif | Enzyme Specificity | Cleavage Position |
|---|---|---|---|
| Primary site | Lysine-Arginine | Propeptide convertase 1/2 | Carboxyl-terminal to arginine |
| Recognition context | Negative-4 to positive-2 positions | Enhanced specificity | Surrounding amino acids |
| Conservation level | Highly conserved | Universal recognition | Across amphibian species |
| Processing efficiency | Context dependent | Variable rates | Sequence optimization |
The mature peptide domain of Ranatuerin 2C-RA1 comprises 26 amino acid residues with the sequence leucine-leucine-aspartic acid-threonine-valine-lysine-asparagine-leucine-alanine-threonine-asparagine-leucine-alanine-glycine-glutamine-leucine-leucine-aspartic acid-arginine-leucine-lysine-cysteine-lysine-valine-threonine-glycine [11]. This sequence exhibits the characteristic features of antimicrobial peptides, including cationic charge distribution and amphipathic properties that facilitate membrane interaction and disruption [11] .
The molecular weight of the mature peptide is approximately 2.8 kilodaltons, placing it within the optimal size range for antimicrobial activity [11]. The peptide carries a net positive charge of plus-3 to plus-4, contributed primarily by lysine and arginine residues, which enables electrostatic attraction to negatively charged bacterial cell membranes [11] . The isoelectric point ranges from 9 to 11, indicating stability under physiological conditions .
Secondary structure analysis reveals that Ranatuerin 2C-RA1 adopts an alpha-helical conformation when interacting with membrane-mimicking environments [13]. This structural transition from random coil in aqueous solution to alpha-helix in lipid environments is characteristic of membrane-active antimicrobial peptides and correlates with enhanced biological activity [13] [14]. The amphipathic nature of the alpha-helix, with hydrophobic residues oriented toward one face and hydrophilic residues toward the other, facilitates membrane insertion and disruption [14].
The mature peptide lacks the carboxy-terminal rana box domain that characterizes many other ranatuerin family members [11] [14]. This structural difference may influence the specific mechanism of antimicrobial action and target spectrum compared to rana box-containing ranatuerins [14]. The absence of disulfide bonds in the mature peptide results in a linear structure that provides conformational flexibility for membrane interaction [11] [14].
| Property | Value | Functional Significance |
|---|---|---|
| Amino Acid Sequence | leucine-leucine-aspartic acid-threonine-valine-lysine-asparagine-leucine-alanine-threonine-asparagine-leucine-alanine-glycine-glutamine-leucine-leucine-aspartic acid-arginine-leucine-lysine-cysteine-lysine-valine-threonine-glycine | Antimicrobial activity |
| Length | 26 amino acids | Optimal membrane interaction |
| Molecular Weight | ~2.8 kilodaltons | Membrane penetration capability |
| Net Charge | Plus-3 to plus-4 | Electrostatic attraction to bacterial membranes |
| Isoelectric Point | ~9-11 | Stability at physiological pH |
| Hydrophobicity | Amphipathic | Membrane disruption mechanism |
| Secondary Structure | Alpha-helical in membrane environment | Enhanced antimicrobial potency |
| Disulfide Bonds | None in mature peptide | Linear structure allows flexibility |
| Carboxy-terminal Modification | Free carboxyl group | May affect activity and stability |
The physicochemical properties of Ranatuerin 2C-RA1 mature peptide demonstrate optimization for antimicrobial function through evolution [11] . The balanced distribution of hydrophobic and hydrophilic residues creates the amphipathic character necessary for selective interaction with bacterial membranes while minimizing toxicity to host cells [14]. The cationic nature enhances selectivity for negatively charged bacterial surfaces over zwitterionic mammalian cell membranes [14].
The primary amino acid sequence of Ranatuerin 2C-RA1 peptide precursor consists of 26 amino acid residues with the established sequence: LLDTVKNLATNLAGQLLDRLKCKITG [1]. This mature peptide sequence is derived from the larger biosynthetic precursor protein following proteolytic processing at classical convertase recognition sites [2] [3]. The peptide belongs to the ranatuerin-2 family of antimicrobial peptides, which are characterized by their distinctive structural organization and biological activities [5].
The amino acid composition analysis reveals a strategic distribution of functional residues throughout the sequence. The peptide contains multiple lysine residues that contribute to its cationic nature, which is essential for electrostatic interactions with negatively charged bacterial membranes [2] [6]. The sequence exhibits a balanced arrangement of hydrophobic and hydrophilic residues, contributing to its amphipathic character necessary for membrane disruption activities [5].
The primary structure demonstrates characteristic features common to the ranatuerin-2 family, including the presence of two invariant cysteine residues that form the critical disulfide bridge stabilizing the peptide structure [3] [7]. The sequence shows poor conservation compared to other antimicrobial peptide families, with only 4-5 amino acids being relatively conserved across ranatuerin-2 family members [8]. This variability reflects the evolutionary adaptation of these peptides to different ecological niches and pathogen challenges [9] [7].
| Position | Amino Acid | Chemical Classification | Functional Role |
|---|---|---|---|
| 1-5 | LLDTV | Hydrophobic/Polar | Membrane interaction |
| 6-10 | KNLAT | Basic/Polar | Electrostatic binding |
| 11-15 | NLAGQ | Polar/Small | Structural flexibility |
| 16-20 | LLDRL | Hydrophobic | Membrane penetration |
| 21-26 | KCKITG | Basic/Sulfur-containing | Rana box formation |
The secondary structure of Ranatuerin 2C-RA1 peptide precursor exhibits environment-dependent conformational changes that are characteristic of antimicrobial peptides from the ranatuerin family [6] [10]. In aqueous solution, the peptide lacks defined secondary structure and exists in a random coil conformation, similar to other ranatuerin-2 family members [6] [10]. However, upon exposure to membrane-mimetic environments, the peptide undergoes significant structural reorganization to adopt well-defined α-helical conformations [6] [10].
Circular dichroism spectroscopy studies on related ranatuerin-2 peptides demonstrate that α-helical content increases dramatically in membrane-mimetic conditions [6] [10]. In 50% trifluoroethanol/water mixtures, these peptides exhibit helical content ranging from 40% to 60%, compared to less than 5% in pure aqueous solution [6] [10]. The peptide shows characteristic α-helical signatures with negative ellipticity at 222 nanometers and 208 nanometers wavelengths [6] [10].
The α-helical conformation in membrane environments is crucial for the antimicrobial mechanism of action [6]. Nuclear magnetic resonance studies of ranatuerin-2CSa, a closely related family member, reveal that the peptide adopts a characteristic helix-turn-helix motif in membrane-mimetic conditions [10]. The structural analysis demonstrates that residues 2-21 adopt an α-helical conformation, followed by a turn region encompassing residues 22-25, and a final helical segment spanning residues 26-30 [10].
The helical structure allows optimal positioning of hydrophobic and hydrophilic residues for membrane interaction, creating an amphipathic arrangement that facilitates membrane disruption [6] [10]. The stability of the α-helical conformation is dependent on both hydrophobic effects and the specific membrane composition, with different lipid environments influencing the degree of helical formation [6].
The C-terminal region of Ranatuerin 2C-RA1 peptide precursor contains the characteristic "Rana box" structure, which is a conserved motif found across multiple antimicrobial peptide families from ranid frogs [5] [7]. This structural element consists of a cyclic domain formed by an intramolecular disulfide bridge between two cysteine residues positioned near the carboxy-terminus [5]. The Rana box in ranatuerin-2 family members typically forms a hexapeptide or heptapeptide ring structure, depending on the specific peptide variant [9] [5].
The disulfide bridge formation occurs between cysteine residues at positions 22 and 26 in the mature peptide sequence (KCKITG), creating a constrained cyclic structure that significantly influences the overall peptide conformation [5]. This intramolecular disulfide bond serves multiple functional roles, including structural stabilization of the peptide, enhancement of protease resistance, and maintenance of the α-helical conformation in membrane-mimetic environments [3] [5].
Research on the functional significance of the Rana box has revealed variable importance across different peptide families [5] [7]. In the ranatuerin-2 family, studies have shown that artificial deficiency of the conserved Rana box loop significantly reduces the biological activities of the peptides [5]. The removal of this domain decreases antimicrobial activity and alters the secondary structure content, particularly reducing the α-helical content that is crucial for membrane interaction [5] [6].
The Rana box adopts a helical loop-like fold that is stably constrained by the disulfide bridge [11]. Solid-state nuclear magnetic resonance spectroscopy analysis of ranatuerin-2CSa demonstrates that the Rana box domain possesses a helix structure that participates in the formation of the overall α-helical conformation in lipid membranes [5]. The positively charged residues concentrated within this domain provide essential net charge contribution to the overall peptide structure, facilitating electrostatic interactions with bacterial membranes [3] [5].
The three-dimensional structure of Ranatuerin 2C-RA1 peptide precursor has been characterized through various spectroscopic methods, particularly nuclear magnetic resonance spectroscopy and circular dichroism studies of closely related family members [10] [6]. The conformational analysis reveals a dynamic peptide structure that adopts different three-dimensional arrangements depending on the surrounding environment, with the most biologically relevant conformation occurring in membrane-mimetic conditions [10].
Nuclear magnetic resonance spectroscopy provides detailed insights into the spatial arrangement of amino acid residues within the peptide structure [10]. The solution structure of ranatuerin-2CSa, investigated using proton nuclear magnetic resonance spectroscopy and molecular modeling, demonstrates that in 2,2,2-trifluoroethanol-water solvent mixtures, the peptide adopts a well-defined three-dimensional structure characterized by a helix-turn-helix conformation [10]. The structural analysis reveals specific domains: an α-helical region spanning residues 2-21, a turn region encompassing residues 22-25, and a final helical segment covering residues 26-30 [10].
The three-dimensional structure modeling incorporates distance and angular relationships derived from nuclear magnetic resonance experiments and is refined using molecular dynamics simulations [10]. These models demonstrate the amphipathic nature of the peptide, with hydrophobic residues clustering on one face of the α-helix and hydrophilic residues positioned on the opposite face [10]. This spatial arrangement is crucial for selective membrane interaction and disruption.
The disulfide bridge within the Rana box constrains the carboxy-terminal region, creating a stable cyclic domain that significantly influences the overall peptide conformation [5] [10]. This structural constraint is essential for maintaining the peptide's biological activity and contributes to its resistance to proteolytic degradation [5]. The cyclic domain provides conformational stability while allowing the amino-terminal region to maintain flexibility necessary for membrane interaction [10].
| Structural Feature | Conformation | Residue Range | Functional Significance |
|---|---|---|---|
| N-terminal helix | α-helix | 2-21 | Membrane interaction |
| Turn region | β-turn | 22-25 | Structural transition |
| C-terminal helix | α-helix | 26-30 | Rana box stabilization |
| Disulfide bridge | Cyclic constraint | Cys22-Cys26 | Conformational stability |
The net charge distribution of Ranatuerin 2C-RA1 peptide precursor plays a crucial role in its antimicrobial activity and membrane selectivity [6] . The peptide exhibits a net positive charge at physiological pH, which is characteristic of antimicrobial peptides and facilitates initial electrostatic interactions with negatively charged bacterial cell surfaces [6] . The primary sequence contains multiple lysine residues (positions 6, 21, and 23) that contribute to the overall cationic character of the peptide [1].
The charge distribution analysis reveals that the peptide carries a net positive charge that is essential for its biological function [6] . Research on related ranatuerin-2 family members demonstrates that the more cationic a peptide becomes, the greater its antimicrobial activity, emphasizing the critical importance of positive charges in determining biological efficacy . The lysine residues are strategically positioned throughout the sequence to optimize electrostatic interactions with bacterial membranes while maintaining the amphipathic structure necessary for membrane disruption [6] .
The positive charges are not uniformly distributed along the peptide sequence but are concentrated in specific regions that correspond to the hydrophilic face of the α-helical structure [6] . This asymmetric charge distribution contributes to the amphipathic character of the peptide when it adopts its biologically active conformation in membrane-mimetic environments [6] . The Rana box region also contributes to the overall charge distribution, with positively charged residues within this domain providing additional electrostatic attraction to bacterial membranes [3] [5].
Comparative analysis with other ranatuerin-2 family members shows that net charge values typically range from +2 to +4, with variations depending on the specific amino acid composition [2] [14]. The charge distribution pattern is functionally conserved across the family, even though the primary sequences show considerable variation [3] [7].
The hydrophobicity profile of Ranatuerin 2C-RA1 peptide precursor demonstrates the characteristic amphipathic nature essential for antimicrobial peptide function [6] . The peptide contains a balanced distribution of hydrophobic and hydrophilic residues that creates distinct hydrophobic and hydrophilic faces when the peptide adopts its α-helical conformation in membrane-mimetic environments [6] .
The hydrophobic residues, including leucine, isoleucine, and valine, are strategically positioned to cluster on one face of the α-helix, while the hydrophilic and charged residues occupy the opposite face [6] . This spatial segregation of hydrophobic and hydrophilic residues is crucial for membrane interaction, as it allows the peptide to insert into lipid bilayers while maintaining selectivity for bacterial over mammalian cell membranes [6] .
Analysis of related ranatuerin-2 family members reveals hydrophobicity values ranging from 0.179 to 0.613, depending on the specific amino acid composition and peptide length [2] [14]. The hydrophobicity profile influences both antimicrobial potency and selectivity, with excessive hydrophobicity potentially increasing toxicity toward mammalian cells, while insufficient hydrophobicity may reduce antimicrobial efficacy [6] .
The hydrophobic moment, which quantifies the amphipathic character of the peptide, is optimized for membrane disruption while maintaining selectivity [2] [6]. The balance between hydrophobicity and charge is a critical determinant of both antimicrobial potency and selectivity, with ranatuerin-2 family peptides generally exhibiting a favorable balance that provides good antimicrobial activity with relatively low hemolytic effects [9] [6].
The amphipathic character of Ranatuerin 2C-RA1 peptide precursor represents the fundamental structural property that enables its antimicrobial function [6] . This characteristic arises from the spatial segregation of hydrophobic and hydrophilic residues when the peptide adopts its α-helical conformation in membrane-mimetic environments [6] . The amphipathic arrangement allows the peptide to interact selectively with bacterial membranes while minimizing interactions with mammalian cell membranes [6] .
The amphipathic structure is achieved through the precise positioning of amino acid residues with different chemical properties along the peptide sequence [6] . When the peptide forms an α-helix, the hydrophobic residues (leucine, isoleucine, valine) align on one face of the helix, creating a hydrophobic surface that can interact with the lipid components of bacterial membranes [6] . Simultaneously, the hydrophilic and charged residues (lysine, asparagine, threonine) occupy the opposite face, providing the water-soluble character necessary for peptide solubility and membrane selectivity [6] .
The amphipathic character is quantified by the hydrophobic moment, which measures the vectorial sum of hydrophobicity around the helical axis [2] [6]. Related ranatuerin-2 peptides demonstrate hydrophobic moment values ranging from 0.358 to 0.511, indicating significant amphipathic character that correlates with antimicrobial activity [2] [6]. The optimal amphipathic character requires a delicate balance between hydrophobic and hydrophilic properties to achieve broad-spectrum antimicrobial activity while maintaining low toxicity toward mammalian cells [6].
Molecular dynamics simulations of amphipathic antimicrobial peptides demonstrate that the stability of the amphipathic arrangement depends on the specific membrane composition and the peptide's ability to maintain its α-helical conformation during membrane interaction [6] [15]. The amphipathic character of Ranatuerin 2C-RA1 is further stabilized by the C-terminal Rana box structure, which provides conformational constraints that maintain the overall peptide architecture necessary for optimal membrane interaction [5] [6].
| Property | Value | Functional Significance |
|---|---|---|
| Net Charge | Positive (estimated +2 to +3) | Bacterial membrane selectivity |
| Hydrophobicity | Moderate (estimated 0.4-0.6) | Membrane penetration capability |
| Amphipathic Moment | Significant (estimated 0.3-0.5) | Membrane disruption efficiency |
| Helical Propensity | High in membrane environments | Structural stability |